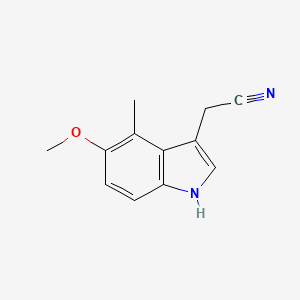
2,2'-Diiodo-4,4'-diaminobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Diiodo-4,4'-diaminobiphenyl is an organic compound characterized by the presence of two iodine atoms and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-Diiodo-4,4'-diaminobiphenyl typically involves the iodination of aniline derivatives. One common method is the Sandmeyer reaction, where aniline is first diazotized and then treated with potassium iodide to introduce the iodine atoms. The reaction conditions often include acidic environments and controlled temperatures to ensure the selective iodination of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2'-Diiodo-4,4'-diaminobiphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Deiodinated aniline derivatives.
Substitution: Hydroxyl or alkyl-substituted aniline derivatives.
Scientific Research Applications
2,2'-Diiodo-4,4'-diaminobiphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,2'-Diiodo-4,4'-diaminobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can facilitate the compound’s binding to specific sites, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-iodophenyl)methanol
- 2-[(4-Amino-2-iodophenyl)sulfanyl]ethanol
- 4-[(4-amino-2-iodophenyl)amino]pentan-2-ol
Uniqueness
2,2'-Diiodo-4,4'-diaminobiphenyl is unique due to the presence of two iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different functional groups or fewer iodine atoms.
Properties
CAS No. |
54391-31-0 |
|---|---|
Molecular Formula |
C12H10I2N2 |
Molecular Weight |
436.03 g/mol |
IUPAC Name |
4-(4-amino-2-iodophenyl)-3-iodoaniline |
InChI |
InChI=1S/C12H10I2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 |
InChI Key |
PGJJPWRSBHDEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C2=C(C=C(C=C2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-chloro-2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B8755346.png)


